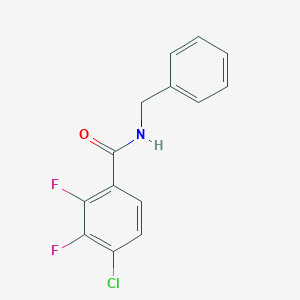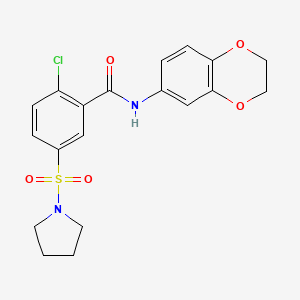
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, including alkylation, nitration, and reductive carbonylation. For instance, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide can be synthesized from p-acetamidophenol through optimized alkylation and nitration, yielding significant insights into the chemical synthesis processes relevant to the target compound (Zhang Da-yang, 2004).
Molecular Structure Analysis
X-Ray crystallography and NMR spectroscopy have been crucial in elucidating the molecular structure of related acetamides. Studies reveal intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing and molecular conformation of these compounds, providing a foundation for understanding the structural characteristics of the target acetamide (P. Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving acetamides often highlight the role of functional groups in determining reaction pathways. For example, the Dakin-West reaction has been utilized to synthesize related compounds, showcasing the chemical reactivity and potential transformations relevant to our compound of interest (Huiyun Tian et al., 2014).
Physical Properties Analysis
The physical properties of acetamides, such as solubility and melting points, are influenced by molecular structure. Solvatochromic effects observed in similar compounds upon varying solvent polarity indicate the impact of molecular interactions on physical properties, providing insights into the behavior of 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide in different environments (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the presence of functional groups and molecular geometry. Studies on related compounds, like the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, offer valuable information on the chemical properties that could be applied to understanding the reactivity and stability of our target compound (A. Vavasori et al., 2023).
Wissenschaftliche Forschungsanwendungen
Potential Pesticides
Research by Olszewska et al. (2008) characterized four new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide, using X-ray powder diffraction. These organic compounds have been identified as potential pesticides, showcasing their significance in agricultural applications and pest management strategies. The study provides experimental data on the crystal structures of these compounds, offering insights into their potential effectiveness and mechanisms as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Hydrogen-Bonded Complexes
A study by Malathi et al. (2004) on the hydrogen-bonded complexes formed by formamide and acetamide with phenols in 1,4-dioxan, although not directly related to 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide, provides a foundational understanding of the hydrogen bonding potential of acetamide derivatives. This research highlights the significance of the carbonyl group in amides for forming linear hydrogen bonds, which can be relevant for understanding the behavior of similar compounds in various solvents and conditions (Malathi, Sabesan, & Krishnan, 2004).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) conducted research on synthesized 2-(substituted phenoxy) acetamide derivatives to explore their potential as anticancer, anti-inflammatory, and analgesic agents. Although the specific compound is not directly studied, this research underscores the broader therapeutic potential of 2-(substituted phenoxy) acetamide derivatives. The study found that compounds with halogens on the aromatic ring, similar in structure to 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide, exhibit significant anticancer and anti-inflammatory activity, suggesting the possibility of these derivatives being developed into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O4/c15-8-1-4-13(11(17)5-8)23-7-14(20)18-9-2-3-10(16)12(6-9)19(21)22/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXZSYOUYXASAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367087 | |
| Record name | 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
CAS RN |
6634-77-1 | |
| Record name | 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)
![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)
![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)


![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)

![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)
